Diaminodibenzo-18-crown-6

Adsorbent Synthesis Composite Materials Surface Functionalization

Researchers needing heterogeneous Cs+ adsorbents or main-chain liquid crystalline polyamides require the correct isomeric form of this functionalized crown ether. Unlike non-amino crown ethers, this compound provides covalent anchoring sites for stable composites and controlled mesogenic properties. - Cs+ adsorption capacity: 13.80 mg/g (pH 4.0) to 31.90 mg/g when grafted onto supports - trans-Isomer yields smectic polyamides; cis-isomer yields non-mesogenic polymers - Amino groups enable Schiff base synthesis for transition metal sensing (Cu, Co, Ni, Mn)

Molecular Formula C20H26N2O6
Molecular Weight 390.4 g/mol
CAS No. 31406-52-7
Cat. No. B3041536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminodibenzo-18-crown-6
CAS31406-52-7
Molecular FormulaC20H26N2O6
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1COCCOC2=CC=CC=C2OC3=CC=CC=C3OC(COCCO1)(N)N
InChIInChI=1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2
InChIKeyWLUXXJQSBVDVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diaminodibenzo-18-crown-6 Overview


4,4'-Diaminodibenzo-18-crown-6 (CAS: 31406-52-7) is a nitrogen-functionalized crown ether derivative that integrates the selective cation-binding properties of a dibenzo-18-crown-6 macrocyclic scaffold with two reactive primary amino groups [1]. This dual functionality enables the compound to serve simultaneously as an ionophore and a covalent linkage site for immobilization onto solid supports or incorporation into polymeric materials [2]. The compound is synthesized from dibenzo-18-crown-6 via a nitration and subsequent reduction sequence, yielding cis- and trans-isomers [3].

Why 4,4'-Diaminodibenzo-18-crown-6 is Irreplaceable


Generic substitution of 4,4'-diaminodibenzo-18-crown-6 with unsubstituted dibenzo-18-crown-6 or other non-amino-functionalized crown ethers is not scientifically valid due to two fundamental limitations. First, the amino groups provide a unique covalent grafting capability for immobilization onto solid supports (e.g., graphene, cellulose, or silica), a feature entirely absent in dibenzo-18-crown-6 [1]. Second, the material properties of derived polymers are directly controlled by the isomeric form used: polyamides prepared from the trans-isomer exhibit smectic liquid crystalline behavior, whereas those from the cis-isomer show no mesogenic properties [2]. Procuring the correct isomeric form is therefore a critical specification for achieving targeted material performance.

Comparative Performance of 4,4'-Diaminodibenzo-18-crown-6


Covalent Immobilization vs. Dibenzo-18-crown-6

The primary differentiation of 4,4'-diaminodibenzo-18-crown-6 relative to unsubstituted dibenzo-18-crown-6 lies in its ability to be covalently grafted onto solid supports via its reactive amino groups. In a comparative study, ammonia-modified dibenzo-18-crown-6 (A18C6, derived from the diamino compound) was successfully linked to cellulose nanocrystals (CNC) and nanofibrillated cellulose (CNF) to produce a composite aerogel (GCAE/GFAE) [1]. This covalent immobilization strategy is not possible with unfunctionalized dibenzo-18-crown-6, which lacks suitable reactive handles for grafting and would leach out of the composite matrix during use. The resulting material achieved a maximum Cs+ adsorption capacity of 31.90 mg g−1 [1]. No comparable adsorption data exist for non-covalently immobilized dibenzo-18-crown-6 under the same conditions, as such materials would not retain the crown ether functionality upon exposure to aqueous media.

Adsorbent Synthesis Composite Materials Surface Functionalization

Isomer-Dependent Liquid Crystallinity

The cis- and trans-isomers of 4,4'-diaminodibenzo-18-crown-6 yield polymers with fundamentally different liquid crystalline properties, a differentiation that has direct procurement implications. In a study preparing polyamides from both isomers, polymers derived from the trans-isomer exhibited smectic liquid crystalline behavior, whereas those prepared from the cis-isomer did not display any liquid crystalline properties [1]. This binary outcome underscores that the two isomers are not interchangeable for applications requiring mesogenic functionality. The study further characterized the polymers via DSC and hot-stage microscopy, confirming the presence of mesophases only in the trans-isomer-derived materials [1].

Liquid Crystal Polymers Polyamide Synthesis Mesogenic Materials

Acidic Stability and Cs+ Selectivity

Materials functionalized with 4,4'-diaminodibenzo-18-crown-6 demonstrate quantifiable acidic stability and selectivity advantages over conventional Cs+ adsorbents. The GCAE/GFAE aerogel grafted with A18C6 achieved a Cs+ adsorption capacity of 13.80 mg g−1 at 50 ppm initial concentration under acidic conditions (pH = 4.0) [1]. This performance is significant because common Cs+ adsorbents such as zeolites and Prussian Blue analogs are prone to dissolution and structural degradation in acidic environments [1]. The study explicitly notes that in acidic environments, it is often difficult to achieve a balance between high selectivity and high adsorption capacity simultaneously, a limitation that the crown ether-grafted material effectively overcomes [1].

Nuclear Waste Remediation Radiocesium Removal Selective Adsorption

Applications of 4,4'-Diaminodibenzo-18-crown-6


Immobilized Adsorbents for Nuclear Wastewater

Researchers seeking to develop heterogeneous adsorbents for the selective removal of Cs-137 from acidic nuclear wastewater should select 4,4'-diaminodibenzo-18-crown-6 as the active ligand. Its primary amino groups enable covalent grafting onto cellulose, graphene, or other solid supports, creating a robust composite that prevents ligand leaching [1]. The resulting materials have demonstrated a Cs+ adsorption capacity of 13.80 mg g−1 at pH 4.0 and 31.90 mg g−1 under optimal conditions, maintaining structural integrity where conventional adsorbents (zeolites, Prussian Blue) degrade [1].

Smectic Liquid Crystalline Polyamides

For polymer chemists synthesizing main-chain liquid crystalline polyamides containing crown ether units, the trans-isomer of 4,4'-diaminodibenzo-18-crown-6 is the required monomer. When polycondensed with diacid chlorides, the trans-isomer yields polymers exhibiting smectic mesophases, as confirmed by DSC and hot-stage microscopy [1]. The cis-isomer, in contrast, produces polymers with no liquid crystalline properties and is unsuitable for this application [1]. Procurement must specify the isomeric purity to ensure the desired mesogenic outcome.

SERS Detection of Alkali Metal Ions

4,4'-Diaminodibenzo-18-crown-6 can be further derivatized via its amino groups to create thiol-functionalized probes for Surface-Enhanced Raman Spectroscopy (SERS) detection of alkali metal ions. In a demonstrated application, the compound was coupled to mercaptonicotinic acid and anchored to silver SERS substrates [1]. The immobilized crown ether responded to alkali chlorides, with K+ complex formation following trends similar to those observed in aqueous solution, confirming that surface immobilization via the amino handle does not abolish ion recognition capability [1].

Schiff Base Ligands and Coordination Complexes

The primary amino groups of cis-4,4'-diaminodibenzo-18-crown-6 serve as condensation sites for the synthesis of Schiff base ligands with enhanced metal-binding properties. Condensation with salicylaldehyde yields a N,N'-bis(salicylidene) crown ether Schiff base capable of forming stable coordination complexes with transition metal ions including Cu(II), Co(II), Ni(II), and Mn(II) [1]. This approach combines the ion-recognition properties of the crown ether cavity with the chelating capability of the Schiff base, enabling the design of selective metal ion sensors or catalysts.

Technical Documentation Hub

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